molecular formula C22H34Br2S2 B3344621 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene CAS No. 845778-72-5

2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene

Cat. No. B3344621
CAS RN: 845778-72-5
M. Wt: 522.4 g/mol
InChI Key: PYRYRMKKDOKMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene is a derivative of thieno[3,2-b]thiophene with bromine functional groups at the 3,6-positions of the fused rings . It is a widely used intermediate to build up more complex structures as semiconducting molecules, oligomers, and conjugated polymers for OFETs, sensors, OLEDs, and OPVs .


Synthesis Analysis

The synthesis of 3,6-dibromothieno[3,2-b]thiophene is prepared by the halogen dance reaction of 2,5-dibromothieno[3,2-b]thiophene with lithium diisopropyl amide (LDA) . This compound has been designed by Stille and Suzuki coupling reactions and then polymerized at different potentials through electrochemical polymerization .


Molecular Structure Analysis

3,6-Dibromothieno[3,2-b]thiophene has a good planar symmetrical structure and functional groups that can be easily modified to optimize the electronic properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,6-dibromothieno[3,2-b]thiophene include the halogen dance reaction and Stille and Suzuki coupling reactions .

Mechanism of Action

The mechanism of action of 3,6-dibromothieno[3,2-b]thiophene in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth is due to their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Future Directions

The future directions for 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene are likely to be in the field of organic electronics, given its potential applicability in devices such as solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

properties

IUPAC Name

2,5-dibromo-3,6-dioctylthieno[3,2-b]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34Br2S2/c1-3-5-7-9-11-13-15-17-19-20(26-21(17)23)18(22(24)25-19)16-14-12-10-8-6-4-2/h3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRYRMKKDOKMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC2=C1SC(=C2CCCCCCCC)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34Br2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630230
Record name 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene

CAS RN

845778-72-5
Record name 2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Reactant of Route 2
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Reactant of Route 3
Reactant of Route 3
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Reactant of Route 4
Reactant of Route 4
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Reactant of Route 5
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene
Reactant of Route 6
2,5-Dibromo-3,6-dioctylthieno[3,2-b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.